molecular formula C20H18N4O B12734811 Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- CAS No. 96825-86-4

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)-

Cat. No.: B12734811
CAS No.: 96825-86-4
M. Wt: 330.4 g/mol
InChI Key: GEXSCHFODZRCDT-UHFFFAOYSA-N
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Description

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- is a complex heterocyclic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridazine derivative with an isoquinoline derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s complexity.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Pyridazino(4,3-c)isoquinolin-6-amine, N,N-dimethyl-3-(4-methoxyphenyl)- can be compared with other pyridazine derivatives, such as:

Properties

CAS No.

96825-86-4

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N,N-dimethylpyridazino[4,3-c]isoquinolin-6-amine

InChI

InChI=1S/C20H18N4O/c1-24(2)20-16-7-5-4-6-15(16)19-18(21-20)12-17(22-23-19)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3

InChI Key

GEXSCHFODZRCDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

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